N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide (CAS: 951894-73-8) is a carboxamide derivative combining a benzofuran core with a 2,3-dihydrobenzo[b][1,4]dioxin substituent.
Properties
CAS No. |
951894-73-8 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H13NO4/c19-17(13-10-22-14-4-2-1-3-12(13)14)18-11-5-6-15-16(9-11)21-8-7-20-15/h1-6,9-10H,7-8H2,(H,18,19) |
InChI Key |
KZNJRAGLNNYSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=COC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzofurancarboxylic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out under controlled pH conditions using aqueous sodium carbonate (Na₂CO₃) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using alkyl or aryl halides
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like NaH or K₂CO₃.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: N-substituted derivatives of the original compound
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide exhibit promising anticancer activities. For instance, Mannich bases, which share structural characteristics with this compound, have been reported to possess cytotoxic effects against various cancer cell lines. They have been shown to induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis demonstrated that modifications in the molecular structure significantly affect the biological activity of compounds related to this compound. For example, the introduction of specific functional groups can enhance potency against cancer cells while reducing toxicity to normal cells. This highlights the importance of tailored modifications in developing effective anticancer agents .
Inhibition of Monoamine Oxidase B (MAO-B)
This compound has been investigated for its inhibitory effects on monoamine oxidase B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures have shown competitive inhibition of MAO-B with low IC50 values, indicating their potential as therapeutic agents for neuroprotection .
Table: Comparison of MAO-B Inhibitory Activity
| Compound Name | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 0.009 | Competitive inhibition |
| This compound | TBD | TBD |
| Compound 3 | 8.19 | Competitive inhibition |
Note: The IC50 value for this compound is yet to be determined.
Antimicrobial Activity
Investigations into the antimicrobial properties of compounds related to this compound have revealed their potential efficacy against various bacterial strains. These compounds may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival .
Neuroprotective Effects
The neuroprotective effects of this compound are being explored in the context of neurodegenerative diseases. By inhibiting MAO-B and reducing oxidative stress in neuronal cells, these compounds may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .
Synthesis and Structural Insights
The synthesis of this compound involves complex organic reactions that yield high-purity products suitable for biological testing. Structural studies using X-ray crystallography have provided insights into the molecular geometry and electronic properties that influence its biological activity .
Table: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial Reaction | Acids/solvents (e.g., acetonitrile) | TBD |
| Purification | Column chromatography | TBD |
| Characterization | NMR and X-ray crystallography | TBD |
Mechanism of Action
The mechanism of action of 3-Benzofurancarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs include:
2-Benzofurancarboxamide, 3,5-dimethyl-N-(1-phenylethyl) (CAS: 951894-76-1)
- Substituents: Methyl groups at positions 3 and 5 of benzofuran, with a phenylethyl amine.
- Impact: The methyl groups may enhance metabolic stability, while the bulky phenylethyl group could reduce solubility compared to the target compound .
N-cyclohexyl-N-phenylfuran-3-carboxamide (CAS: 951894-82-9) Substituents: Cyclohexyl and phenyl groups attached to the carboxamide nitrogen.
3-(5-methylfuran-2-yl)-N-(4-propoxyphenyl)propanamide (CAS: 951894-91-0)
Table 1: Structural Comparison of Key Analogs
| Compound (CAS) | Core Structure | Key Substituents | Potential Physicochemical Impact |
|---|---|---|---|
| 951894-73-8 (Target) | Benzofuran | Dihydrobenzodioxin | Moderate lipophilicity, balanced solubility |
| 951894-76-1 | Benzofuran | 3,5-Dimethyl, phenylethyl | Reduced solubility, increased steric bulk |
| 951894-82-9 | Furan | Cyclohexyl, phenyl | High lipophilicity, low solubility |
| 951894-91-0 | Furan-propanamide | 4-Propoxyphenyl, methylfuran | Enhanced solubility, electronic modulation |
Spectroscopic Characterization
highlights the use of ¹H NMR and ¹³C NMR for characterizing related dihydrobenzodioxin-formamide derivatives. For the target compound, the dihydrobenzodioxin moiety would show characteristic aromatic protons at δ 6.5–7.0 ppm, while the benzofuran carboxamide carbonyl would resonate near δ 165–170 ppm in ¹³C NMR . These data align with trends observed in analogs, such as the upfield shifts caused by electron-donating groups (e.g., methoxy) .
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-3-carboxamide, a compound with a complex structure, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 474.5 g/mol. Its structure features a benzofuran core linked to a dihydrobenzo[b][1,4]dioxin moiety through an amide bond. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O7 |
| Molecular Weight | 474.5 g/mol |
| CAS Number | 872613-28-0 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Interaction : It is hypothesized that the compound can bind to specific receptors, altering signal transduction pathways.
- Antimicrobial Activity : Studies indicate potential antimicrobial properties against bacterial strains and pathogens.
Biological Activity Studies
Recent research has highlighted the compound's effectiveness in various biological assays:
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Chlamydia trachomatis, demonstrating an IC50 value of 0.9 mM, indicating significant inhibitory effects on bacterial growth .
- Toxicity Assessment : The compound was screened alongside other derivatives for toxicity. It was noted that while some derivatives exhibited dose-dependent toxicity, this compound showed favorable toxicity profiles at tested concentrations .
Case Studies
- Inhibition of Glucosylceramide Synthase : Research indicated that compounds similar to this compound could inhibit glucosylceramide synthase (GCS), which is crucial in lipid metabolism. Inhibitors of GCS have therapeutic implications in treating disorders like Gaucher disease .
- Anticancer Potential : Preliminary studies suggest that compounds within this structural class may exhibit anticancer properties by inducing apoptosis in cancer cell lines through the modulation of signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:
- Compounds with additional functional groups or modifications at specific positions on the benzofuran or dihydrobenzo[dioxin] moieties showed varied biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
